molecular formula C9H5BrFNS B1519639 2-bromo-4-(3-fluorophenyl)Thiazole CAS No. 886367-85-7

2-bromo-4-(3-fluorophenyl)Thiazole

Cat. No. B1519639
CAS RN: 886367-85-7
M. Wt: 258.11 g/mol
InChI Key: GDEGZJLWJLHUCE-UHFFFAOYSA-N
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Description

“2-bromo-4-(3-fluorophenyl)Thiazole” is a compound with the molecular formula C9H5BrFNS . It is a solid substance and is part of the thiazole class of compounds, which are known for their various pharmaceutical applications .


Synthesis Analysis

The synthesis of thiazole-based compounds has been reported in various studies . For instance, one study described the synthesis of thiazole-based thiourea derivatives from 2-bromo-1-(4-fluorophenyl)thiazole-1-one and phenyl isothiocyanates .


Molecular Structure Analysis

The molecular structure of “2-bromo-4-(3-fluorophenyl)Thiazole” includes a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur) . The InChI code for this compound is 1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H .


Physical And Chemical Properties Analysis

“2-bromo-4-(3-fluorophenyl)Thiazole” is a solid substance . Its molecular weight is 258.11 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties, which include antibacterial, antifungal, and antimalarial activities . “2-bromo-4-(3-fluorophenyl)Thiazole” could be explored for its potential to inhibit the growth of various pathogens. Its efficacy against drug-resistant strains could also be a significant area of research, considering the rising concern over antibiotic resistance.

Anticancer Properties

The thiazole ring is a common feature in many anticancer agents . Research into the anticancer applications of “2-bromo-4-(3-fluorophenyl)Thiazole” could involve studying its cytotoxic effects on cancer cells, its ability to induce apoptosis, and its potential to target specific cancer pathways or mutations.

Anti-Inflammatory and Analgesic Effects

Thiazole compounds have demonstrated anti-inflammatory and analgesic effects . Investigating “2-bromo-4-(3-fluorophenyl)Thiazole” in this context could lead to the development of new pain relief medications or anti-inflammatory drugs that could be used to treat chronic inflammatory diseases.

Antipsychotic and CNS Activity

Some thiazole derivatives exhibit central nervous system (CNS) activity, including antipsychotic effects . “2-bromo-4-(3-fluorophenyl)Thiazole” could be studied for its potential use in treating psychiatric disorders, such as schizophrenia or bipolar disorder, by examining its impact on neurotransmitter systems.

Antiviral and Anti-HIV Potential

Thiazole derivatives have been investigated for their antiviral properties, particularly against HIV . Research into “2-bromo-4-(3-fluorophenyl)Thiazole” could focus on its ability to interfere with viral replication or its potential to act as a reverse transcriptase inhibitor in the treatment of HIV.

Antioxidant Capabilities

The antioxidant properties of thiazole compounds are another area of interest . “2-bromo-4-(3-fluorophenyl)Thiazole” could be analyzed for its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases or in preserving food and pharmaceutical products.

properties

IUPAC Name

2-bromo-4-(3-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEGZJLWJLHUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295714
Record name 2-Bromo-4-(3-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4-(3-fluorophenyl)Thiazole

CAS RN

886367-85-7
Record name 2-Bromo-4-(3-fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886367-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(3-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-fluorophenyl)-2-oxoethyl thiocyanate (1.76 g, 9.02 mmol) in acetic acid (15 ml) was added a 25% hydrogen bromide/acetic acid solution (15 ml), and the mixture was stirred at 130° C. for 2 hours and at room temperature for 2 hours. Water was poured into the reaction solution, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=9:1) to give the desired product (2.31 g, 99.0%) as an oil.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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